molecular formula C40H82N12O14S B549457 Leupeptin hemisulfate CAS No. 103476-89-7

Leupeptin hemisulfate

Cat. No.: B549457
CAS No.: 103476-89-7
M. Wt: 987.2 g/mol
InChI Key: FWGRMOYQEJXKOZ-XZZFGKIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Leupeptin Hemisulfate is a naturally occurring protease inhibitor that can inhibit cysteine, serine, and threonine peptidases . It is known to inhibit serine proteinases such as trypsin and plasmin, and cysteine proteinases such as papain and cathepsin B .

Mode of Action

This compound inhibits its target proteases through a competitive transition state mechanism . In the active site of serine proteases, this compound forms a covalent hemiacetal adduct between the aldehyde group of this compound and the hydroxyl group of a serine residue in the enzyme active site . In the active site of cysteine proteases, the electrophilic (aldehyde) carbon of this compound forms a comparable bond with the sulfur atom of a cysteine residue in the enzyme active site .

Biochemical Pathways

This compound’s inhibition of proteases affects various biochemical pathways. For instance, it can block proteolysis by plasmin, trypsin, cathepsin B, and papain . This can have downstream effects on processes such as protein degradation and cell signaling.

Pharmacokinetics

It is known that this compound is soluble in water, ethanol, acetic acid, and dmf . It is recommended to be used immediately or stored at -20°C for 1 month .

Result of Action

The inhibition of proteases by this compound can have various molecular and cellular effects. For example, it can prevent the degradation of proteins during in vitro experiments . It can also inhibit the activity of Mpro, the main protease of SARS-CoV-2, and has anti-inflammatory activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable in water for 1 week at 4 °C and 1 month at −20 °C . It is also recommended to avoid release to the environment .

Properties

CAS No.

103476-89-7

Molecular Formula

C40H82N12O14S

Molecular Weight

987.2 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid;dihydrate

InChI

InChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1

InChI Key

FWGRMOYQEJXKOZ-XZZFGKIVSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.OS(=O)(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O

Appearance

White to off-white powder.

boiling_point

N/A

melting_point

N/A

Key on ui other cas no.

103476-89-7

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

sequence

LLR(Modifications: Leu-1 = N-terminal Ac, Arg-3 = Arginal)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

-20°C

Synonyms

acetyl-L-leucyl-L-leucyl-L-arginal
leupeptin
leupeptin, (S)-isomer
leupeptin, monoacetate, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leupeptin hemisulfate
Reactant of Route 2
Reactant of Route 2
Leupeptin hemisulfate
Reactant of Route 3
Reactant of Route 3
Leupeptin hemisulfate
Reactant of Route 4
Leupeptin hemisulfate
Reactant of Route 5
Reactant of Route 5
Leupeptin hemisulfate
Reactant of Route 6
Reactant of Route 6
Leupeptin hemisulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.